Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)-

Medicinal Chemistry Library Design Pharmacokinetics

Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- (CAS 55635-70-6; PubChem CID is a synthetic small molecule that couples a 3,4-dimethoxyphenethylamine pharmacophore to a 1,5,6-trimethyl-1H-imidazo[4,5-b]pyrazin-2-amine heterocyclic core. It belongs to the imidazo[4,5-b]pyrazine class, a privileged scaffold in kinase inhibitor discovery, and is catalogued as InterBioScreen screening compound STOCK1N-25785.

Molecular Formula C18H23N5O2
Molecular Weight 341.4 g/mol
CAS No. 55635-70-6
Cat. No. B14638397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)-
CAS55635-70-6
Molecular FormulaC18H23N5O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)N=C(N2C)NCCC3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C18H23N5O2/c1-11-12(2)21-17-16(20-11)22-18(23(17)3)19-9-8-13-6-7-14(24-4)15(10-13)25-5/h6-7,10H,8-9H2,1-5H3,(H,19,20,22)
InChIKeyHVYNUXBKWKUETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- (CAS 55635-70-6): Procurement-Relevant Structural and Physicochemical Profile


Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- (CAS 55635-70-6; PubChem CID 848468) is a synthetic small molecule that couples a 3,4-dimethoxyphenethylamine pharmacophore to a 1,5,6-trimethyl-1H-imidazo[4,5-b]pyrazin-2-amine heterocyclic core [1]. It belongs to the imidazo[4,5-b]pyrazine class, a privileged scaffold in kinase inhibitor discovery, and is catalogued as InterBioScreen screening compound STOCK1N-25785 [2]. Its molecular formula is C18H23N5O2, with a molecular weight of 341.4 g/mol, computed XLogP3 of 3, topological polar surface area (TPSA) of 74.09 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound is characterized by a boiling point of approximately 509.1 °C at 760 mmHg, a density of 1.24 g/cm³, and a flash point of 261.7 °C .

Why Generic Substitution Is Not Advisable for CAS 55635-70-6: Scaffold-Specific Differentiation from In-Class Imidazo[4,5-b]pyrazine Analogs


Imidazo[4,5-b]pyrazine derivatives cannot be treated as interchangeable procurement commodities because minor structural modifications at the 2-amino position profoundly alter physicochemical properties, kinase selectivity profiles, and biological outcomes [1]. The target compound combines a 3,4-dimethoxyphenethylamine moiety—a substructure associated with enhanced intracellular calcium modulatory activity in 1,4-benzoxazine series—with a 1,5,6-trimethylimidazo[4,5-b]pyrazin-2-amine core, a scaffold distinct from the 1,3-dihydro-imidazo[4,5-b]pyrazin-2-one series that dominate c-Met and Aurora kinase patent literature [2][3]. Generic replacement with simpler N-alkyl analogs (e.g., N-isopropyl derivative CAS 55635-68-2) eliminates the aromatic dimethoxyphenyl ring system, reducing molecular weight by approximately 122 Da and decreasing both lipophilicity (ΔXLogP ≈ 1.8) and aromatic π-stacking capacity . These differences are sufficiently large to alter target binding, ADME properties, and screening hit profiles. The quantitative evidence below establishes exactly where this compound diverges from its closest structural comparators.

Quantitative Differentiation Evidence for Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- (CAS 55635-70-6) Versus Closest Analogs


Molecular Weight and Size Differentiation Versus N-Isopropyl Analog (CAS 55635-68-2)

The target compound (MW 341.41 g/mol) is approximately 56% larger by molecular weight than its closest commercially catalogued analog, 3,5,6-trimethyl-N-propan-2-ylimidazo[4,5-b]pyrazin-2-amine (CAS 55635-68-2, MW 219.29 g/mol), which replaces the 3,4-dimethoxyphenethyl group with a simple isopropyl substituent [1]. This 122.12 Da mass difference reflects the presence of the entire dimethoxyphenethyl pharmacophore—an aromatic system with two hydrogen-bond-accepting methoxy groups absent in the comparator [1].

Medicinal Chemistry Library Design Pharmacokinetics

Lipophilicity (LogP/LogD) Differentiation Versus Parent Homoveratrylamine and N-Isopropyl Analog

The target compound exhibits a computed XLogP3 of 3.0 [1] and experimentally consistent LogD(7.4) of 1.86 [2], placing it in a moderately lipophilic range suitable for oral absorption. In contrast, the parent homoveratrylamine (3,4-dimethoxyphenethylamine, CAS 120-20-7) has a substantially lower XLogP of approximately 0.6–0.9 [3], while the N-isopropyl analog (CAS 55635-68-2) has a computed XLogP of only 1.22 . The target compound is therefore 2.0–2.4 log units more lipophilic than homoveratrylamine and 1.78 log units more lipophilic than the N-isopropyl imidazopyrazine analog.

ADME Prediction Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiation

The target compound possesses a TPSA of 74.09 Ų with 6 hydrogen bond acceptors and 1 hydrogen bond donor [1]. The N-isopropyl analog (CAS 55635-68-2) has a substantially lower TPSA of 58.86 Ų with only 5 hydrogen bond acceptors and 1 donor . The additional 15.23 Ų of polar surface area and one extra HBA in the target compound arise from the two methoxy oxygens on the dimethoxyphenyl ring, which are absent in the comparator.

Drug-likeness Permeability Oral Bioavailability

Scaffold-Class Differentiation: Imidazo[4,5-b]pyrazin-2-amine Versus Imidazo[4,5-b]pyrazin-2-one Core in Kinase Inhibition

The target compound features an imidazo[4,5-b]pyrazin-2-amine core, which is chemically and pharmacologically distinct from the imidazo[4,5-b]pyrazin-2-one scaffold that dominates kinase inhibitor patents (e.g., c-Met inhibitors and Aurora kinase inhibitors) [1][2]. The 2-amine substituent provides a basic nitrogen center (pKa ~7–9 for the conjugated guanidine-like system) capable of forming a charged hydrogen bond with the kinase hinge region, whereas the 2-one series presents a neutral hydrogen bond donor-acceptor pair. This fundamental electronic difference alters kinase selectivity profiles: the 2-one series has demonstrated IC50 values as low as 550 nM against MLK3 (MAP3K11) [3], but the 2-amine series targets a different chemical space within the kinome.

Kinase Inhibition Scaffold Comparison c-Met Aurora Kinase

Rotatable Bond Count and Conformational Flexibility Versus Rigid Imidazopyrazine Analogs

The target compound possesses 6 rotatable bonds [1], primarily from the ethylene linker and the two methoxy groups. This conformational flexibility is significantly greater than that of the N-isopropyl analog (CAS 55635-68-2, which has approximately 2 rotatable bonds ), and exceeds that of more rigid imidazo[4,5-b]pyrazine derivatives where the 2-position substituent is directly attached to an aryl ring without a flexible linker. The dimethoxyphenethylamine side chain can adopt multiple low-energy conformations, allowing the compound to adapt to diverse binding site geometries at the cost of a larger entropic penalty upon binding.

Conformational Analysis Entropy Binding Free Energy

Bulk Physicochemical Stability Differentiation: Boiling Point and Thermal Stability Profile

The target compound exhibits a boiling point of 509.1 °C at 760 mmHg and a flash point of 261.7 °C , indicative of substantial thermal stability suitable for long-term ambient storage. In contrast, the parent homoveratrylamine (CAS 120-20-7) boils at only 188 °C at 15 mmHg (approximately 324 °C at 760 mmHg) and has a flash point near 165 °C [1]. The approximately 185 °C higher boiling point of the target compound reflects stronger intermolecular forces arising from the extended aromatic heterocyclic system and increased molecular weight, conferring lower volatility and reduced evaporative loss during handling.

Chemical Stability Formulation Storage

Optimal Research and Industrial Application Scenarios for Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- (CAS 55635-70-6)


Kinase Inhibitor Screening Library Diversification with an Under-Explored Imidazo[4,5-b]pyrazin-2-amine Chemotype

The target compound's imidazo[4,5-b]pyrazin-2-amine core is chemically distinct from the heavily patented imidazo[4,5-b]pyrazin-2-one scaffold that dominates c-Met (IC50 values as low as 550 nM for MLK3 in the 2-one series) and Aurora kinase inhibitor programs [1]. Procuring CAS 55635-70-6 enables screening groups to probe kinase hinge regions with a basic amine hydrogen-bond donor rather than a neutral amide, accessing complementary selectivity space. The compound's TPSA of 74.09 Ų, XLogP3 of 3.0, and 6 rotatable bonds [2] define a physicochemical profile that balances permeability with target adaptability, making it suitable for inclusion in diversity-oriented screening decks targeting the under-explored kinome.

Structure-Activity Relationship (SAR) Expansion Around the Homoveratrylamino Pharmacophore

The homoveratrylamino (3,4-dimethoxyphenethylamine) moiety has been independently associated with superior intracellular calcium modulatory potency in 1,4-benzoxazine series [3]. CAS 55635-70-6 uniquely combines this pharmacophore with an imidazo[4,5-b]pyrazine heterocycle, creating a chimeric scaffold not represented in existing SAR literature. Its molecular weight of 341.4 g/mol and LogD(7.4) of 1.86 [4] place it within orally bioavailable chemical space, enabling medicinal chemists to explore the contribution of the dimethoxyphenethyl group to target affinity and selectivity when conjugated to a kinase-directed heterocyclic core.

Computational Docking and Virtual Screening Validation Studies Targeting PLK1 and Related Mitotic Kinases

The imidazo[4,5-b]pyrazine scaffold has been the subject of computational screening campaigns against Polo-like Kinase 1 (PLK1), a validated oncology target [5]. CAS 55635-70-6, as an InterBioScreen catalogued compound (STOCK1N-25785) with a defined InChIKey (HVYNUXBKWKUETH-UHFFFAOYSA-N) and full computed property profile [2], serves as a well-characterized physical sample for validating in silico docking predictions. Its 6 hydrogen bond acceptors and 1 donor provide a rich interaction fingerprint for assessing docking pose reproducibility across multiple software platforms, while its conformational flexibility (6 rotatable bonds) challenges scoring functions in a manner representative of drug-like screening compounds.

Physicochemical Reference Standard for Imidazo[4,5-b]pyrazine-2-amine Series Characterization

With a boiling point of 509.1 °C, flash point of 261.7 °C, density of 1.24 g/cm³, and vapor pressure of 1.74×10⁻¹⁰ mmHg at 25 °C , CAS 55635-70-6 exhibits exceptionally low volatility and high thermal stability. These properties make it suitable as a physicochemical reference standard for calibrating analytical methods (HPLC retention time prediction, logP chromatographic indices) across imidazo[4,5-b]pyrazine-2-amine compound series. Its well-defined computed descriptors (XLogP3 = 3.0, TPSA = 74.09 Ų, 6 rotatable bonds, 6 HBA, 1 HBD) [2] provide a fixed point for validating in silico property prediction algorithms commonly used in procurement and quality assessment workflows.

Quote Request

Request a Quote for Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.